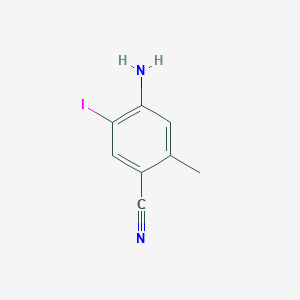

4-Amino-5-iodo-2-methylbenzonitrile

Description

BenchChem offers high-quality 4-Amino-5-iodo-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-iodo-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-iodo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYCRHOIXAOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454381 | |

| Record name | 4-AMINO-5-IODO-2-METHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380241-62-3 | |

| Record name | 4-Amino-5-iodo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380241-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-5-IODO-2-METHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Handling of 4-Amino-5-iodo-2-methylbenzonitrile: A Technical Safety Guide

For the modern researcher and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 4-Amino-5-iodo-2-methylbenzonitrile, a substituted aromatic nitrile, represents a valuable building block in medicinal chemistry and materials science. However, its handling demands a comprehensive understanding of its potential hazards, rooted in the reactivity of its constituent functional groups: an aromatic amine, an iodine substituent, and a nitrile group. This guide provides an in-depth, scientifically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond rote compliance to foster a culture of intrinsic safety in the laboratory.

Hazard Identification and Risk Assessment: A Multifaceted Approach

1.1. Toxicological Profile of Analogs

The primary hazards associated with this compound can be inferred from related molecules such as 2-Amino-4-methylbenzonitrile and other aromatic nitriles. The nitrile functional group (-C≡N) is a key toxiphore. While not as acutely toxic as inorganic cyanides, organic nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration.

Based on the SDS for 2-Amino-4-methylbenzonitrile, we can anticipate the following classifications for 4-Amino-5-iodo-2-methylbenzonitrile[1]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

The presence of an iodine atom may also introduce risks associated with iodinated compounds, which can include hypersensitivity reactions in some individuals.

Table 1: Hazard Profile of Structurally Similar Compounds

| Compound | CAS Number | Key Hazards |

| 2-Amino-4-methylbenzonitrile | 26830-96-6 | Toxic if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[1][3] |

| 2-Methylbenzonitrile | 529-19-1 | Causes skin irritation; Harmful to aquatic life with long-lasting effects.[2] |

| Benzonitrile | 100-47-0 | Combustible liquid; Harmful if swallowed or in contact with skin. |

1.2. Reactivity and Stability

The molecule's stability should be considered. Aromatic nitriles are generally stable under standard laboratory conditions. However, they can undergo vigorous reactions with strong oxidizing agents and strong acids. The amino group can also react with oxidizing agents. It is crucial to avoid contact with incompatible materials.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1. Primary Engineering Control: The Fume Hood

All manipulations of 4-Amino-5-iodo-2-methylbenzonitrile, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of any fine powders or vapors. The fume hood sash should be kept as low as possible to maximize containment.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment. The following are mandatory when handling this compound:

-

Hand Protection: Nitrile gloves are the standard for handling many laboratory chemicals and offer good protection against incidental contact with a wide range of substances.[5][6][7][8] However, for prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately if contaminated.[4]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[4] A face shield should be worn in situations with a higher risk of splashing.

-

Protective Clothing: A flame-resistant lab coat should be worn at all times and buttoned completely.[4] Closed-toe shoes are also mandatory.

Caption: Hierarchy of controls for handling 4-Amino-5-iodo-2-methylbenzonitrile.

Safe Handling and Storage Protocols: A Step-by-Step Guide

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

3.1. Handling Procedures

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and the fume hood is functioning properly. Have a spill kit readily accessible.

-

Weighing: Weigh the solid compound in a tared, sealed container within the fume hood to minimize the generation of dust.

-

Transfers: Use a spatula or powder funnel for solid transfers. For solutions, use appropriate glassware and a funnel to prevent spills.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[5]

3.2. Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and other incompatible materials.[4]

Caption: Proper storage protocol for 4-Amino-5-iodo-2-methylbenzonitrile.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Table 2: Emergency Response Procedures

| Incident | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[10] |

Waste Disposal: Environmental Responsibility

All waste containing 4-Amino-5-iodo-2-methylbenzonitrile must be treated as hazardous waste.

-

Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[10]

-

Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

-

Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[10]

Conclusion: A Commitment to Safety

The responsible use of 4-Amino-5-iodo-2-methylbenzonitrile in a research and development setting necessitates a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and being prepared for emergencies, scientists can confidently and safely unlock the potential of this valuable chemical intermediate. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and standard operating procedures.

References

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15). Retrieved from [Link]

-

The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Retrieved from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Why You Should use Nitrile Glove in Laboratories - Eastwest Medico. (2022, November 29). Retrieved from [Link]

-

4-(Aminomethyl)-2-iodo-5-methylbenzonitrile | C9H9IN2 | CID 171018933 - PubChem. (n.d.). Retrieved from [Link]

-

Benzonitrile, 4-iodo- - Executive Summary - EPA. (2025, October 15). Retrieved from [Link]

-

4-Amino-2-methylbenzonitrile | C8H8N2 | CID 8167081 - PubChem. (n.d.). Retrieved from [Link]

-

Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC - NIH. (n.d.). Retrieved from [Link]

-

Nitrile - Wikipedia. (n.d.). Retrieved from [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.). Retrieved from [Link]

-

Hypersensitivity Reactions to Iodinated Contrast Media - PMC - NIH. (2022, April 30). Retrieved from [Link]

-

Immediate hypersensitivity reactions to iodinated contrast media despite drug prophylaxis—a comparative retrospective cohort study of breakthrough reactions in Bern (Switzerland) and Seoul (South Korea). (2024, April 19). Retrieved from [Link]

-

Hypersensitivity Reactions to Multiple Iodinated Contrast Media - Frontiers. (2020, September 22). Retrieved from [Link]

-

4-Amino-2-methoxy-5-methylbenzonitrile | C9H10N2O | CID 23068192 - PubChem. (n.d.). Retrieved from [Link]

- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 6. westlab.com.au [westlab.com.au]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Application of 4-Amino-5-iodo-2-methylbenzonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold for Kinase Inhibitor Development

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized building blocks are paramount to the successful development of novel therapeutics. Among these, the 4-Amino-5-iodo-2-methylbenzonitrile core has emerged as a particularly valuable scaffold, primarily due to its pre-functionalized nature that allows for rapid and divergent elaboration into complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 4-Amino-5-iodo-2-methylbenzonitrile and its derivatives, with a particular focus on their role in the development of kinase inhibitors.

The 4-Amino-5-iodo-2-methylbenzonitrile Core: A Privileged Motif

The 4-Amino-5-iodo-2-methylbenzonitrile structure (CAS No. 380241-62-3) incorporates several key features that render it a powerful tool for drug discovery.[1] The vicinal amino and iodo groups on the aromatic ring provide orthogonal handles for chemical modification. The iodine atom, in particular, serves as a versatile linchpin for modern cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This is a well-established strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes.[2] The amino group, on the other hand, can be readily acylated, alkylated, or utilized in condensation reactions to construct heterocyclic ring systems, such as quinazolines, which are prevalent in many approved kinase inhibitors.[3]

Table 1: Physicochemical Properties of 4-Amino-5-iodo-2-methylbenzonitrile

| Property | Value | Source |

| CAS Number | 380241-62-3 | BLD Pharm[1] |

| Molecular Formula | C₈H₇IN₂ | Inferred |

| Molecular Weight | 258.06 g/mol | Inferred |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in organic solvents like DMSO, DMF (predicted) | --- |

Strategic Synthesis of the Core Scaffold

While specific literature detailing the synthesis of 4-Amino-5-iodo-2-methylbenzonitrile is not abundant, its preparation can be logically deduced from established organic chemistry principles and analogous transformations. Two primary retrosynthetic pathways can be envisioned, starting from either 2-methylbenzonitrile or 4-amino-2-methylbenzonitrile.

Pathway A: Iodination-Nitration-Reduction Cascade

This approach commences with the commercially available 2-methylbenzonitrile and proceeds through a three-step sequence.

Caption: Synthetic pathway starting from 2-methylbenzonitrile.

Step 1: Iodination of 2-Methylbenzonitrile

Exemplary Protocol (Hypothetical):

-

To a solution of 2-methylbenzonitrile in a suitable solvent (e.g., acetic acid), add a source of electrophilic iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., periodic acid).

-

The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extraction with an organic solvent.

-

Purification by column chromatography or recrystallization should afford 5-iodo-2-methylbenzonitrile.

Step 2: Nitration of 5-Iodo-2-methylbenzonitrile

The subsequent step involves the regioselective nitration of the iodinated intermediate. The directing effects of the methyl and cyano groups, along with the iodo substituent, would favor nitration at the 4-position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations.[5]

Exemplary Protocol (Hypothetical):

-

Cool a mixture of concentrated sulfuric acid to 0 °C.

-

Slowly add 5-iodo-2-methylbenzonitrile to the cooled acid.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed.

-

Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 5-iodo-4-nitro-2-methylbenzonitrile.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this purpose, including metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂) or metal salts in acidic media (e.g., SnCl₂, Fe/HCl).[6][7][8] The choice of reducing agent can be critical to avoid undesired side reactions.

Exemplary Protocol (Hypothetical):

-

Dissolve 5-iodo-4-nitro-2-methylbenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude 4-Amino-5-iodo-2-methylbenzonitrile, which can be further purified by chromatography or recrystallization.

Pathway B: Direct Iodination of 4-Amino-2-methylbenzonitrile

An alternative and potentially more convergent approach involves the direct iodination of the commercially available 4-amino-2-methylbenzonitrile. The activating and ortho-, para-directing amino group would strongly favor iodination at the 5-position.

Caption: Synthetic pathway starting from 4-amino-2-methylbenzonitrile.

Exemplary Protocol (Hypothetical):

-

Dissolve 4-amino-2-methylbenzonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at room temperature.

-

The reaction is typically rapid due to the activating effect of the amino group.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified as described in the previous methods.

Application in the Synthesis of Kinase Inhibitors

The true value of 4-Amino-5-iodo-2-methylbenzonitrile lies in its utility as a versatile building block for the synthesis of kinase inhibitors. The presence of the iodo substituent is particularly advantageous for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11]

Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the iodinated benzonitrile and a wide variety of boronic acids or their esters. This reaction is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of compounds with diverse aryl and heteroaryl substituents.[10]

Caption: General scheme for the Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 4-Amino-5-iodo-2-methylbenzonitrile (1 equivalent), an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purify the crude product by column chromatography to yield the desired 5-aryl-substituted derivative.

Elaboration to Heterocyclic Scaffolds

The amino group of 4-Amino-5-iodo-2-methylbenzonitrile and its coupled products serves as a handle for the construction of various heterocyclic systems common in kinase inhibitors. For instance, condensation with a suitable three-carbon unit can lead to the formation of a pyrimidine ring, a core structure in many kinase inhibitors.[12][13] Furthermore, the amino group can be acylated and subsequently cyclized to form quinazolinone scaffolds, which are also prominent in this class of drugs.

Caption: Experimental workflow for kinase inhibitor development.

Conclusion

4-Amino-5-iodo-2-methylbenzonitrile represents a strategically designed and highly versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor drug discovery. Its synthesis, while not extensively documented, can be achieved through logical and established synthetic transformations. The orthogonal reactivity of its amino and iodo functionalities allows for a modular and efficient approach to the generation of diverse chemical libraries. The ability to readily introduce a wide range of substituents via palladium-catalyzed cross-coupling reactions, followed by the construction of privileged heterocyclic scaffolds, positions this compound as a valuable asset for medicinal chemists and drug development professionals. As the demand for novel and selective kinase inhibitors continues to grow, the utility of such well-designed and pre-functionalized building blocks will undoubtedly become even more critical.

References

- BenchChem. (2025). Application Notes & Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery.

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

- Al-Zaydi, K. M. (2008).

-

PubChem. (n.d.). 4-(Aminomethyl)-2-iodo-5-methylbenzonitrile. Retrieved from [Link]

- Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture).

- BenchChem. (2025). Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis.

- Deka, B., et al. (2019). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Molecules, 24(13), 2413.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.

- Gribanov, P. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7206.

- Wang, H., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv.

-

ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.... Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Semantic Scholar. (n.d.). An Improved Iodination of 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science.

- ResearchGate. (n.d.). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P.

- Google Patents. (n.d.). US10717700B2 - Nitration of aromatic compounds.

- National Institutes of Health. (2024).

- AIR Unimi. (n.d.).

- David Publishing. (n.d.).

- University of Notre Dame. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time.

-

PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

- National Institutes of Health. (2022).

- National Institutes of Health. (n.d.). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PMC.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

- 1. 380241-62-3|4-Amino-5-iodo-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. US10717700B2 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. air.unimi.it [air.unimi.it]

- 8. davidpublisher.com [davidpublisher.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. nobelprize.org [nobelprize.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Profiling and Solid-State Stability of 4-Amino-5-iodo-2-methylbenzonitrile

A Strategic Guide for Process Safety and Drug Development

Part 1: Executive Summary & Molecular Architecture

In the landscape of pharmaceutical intermediates, 4-Amino-5-iodo-2-methylbenzonitrile (CAS 1246471-38-4) occupies a critical position as a scaffold for kinase inhibitors (e.g., Avapritinib analogs) and agrochemicals. Its utility stems from its dense functionalization: an electron-rich amino group for nucleophilic attacks, a labile iodine for cross-coupling (Suzuki-Miyaura, Sonogashira), and a nitrile group for heterocycle formation.

However, this utility comes at a thermodynamic cost. This guide provides a rigorous analysis of the molecule's stability profile, moving beyond basic MSDS data to address the specific kinetic and thermodynamic risks associated with its processing.

The Thermodynamic "Push-Pull" Hazard

The molecule exhibits a "push-pull" electronic system that dictates its stability:

-

The Donor (Amino): Increases electron density on the ring, slightly stabilizing the C-I bond against oxidative addition but making the ring susceptible to oxidation.

-

The Acceptor (Cyano): Withdraws electron density, increasing the acidity of the amino protons and potential for hydrolysis.

-

The Weak Link (Iodine): The Carbon-Iodine (C-I) bond is the thermodynamic limiting factor. With a bond dissociation energy (BDE) of

65 kcal/mol, it is significantly weaker than C-Br (

Part 2: Thermal Stability & Decomposition Kinetics

The primary risk in scaling up this intermediate is not the melting event, but the proximity of the decomposition onset (

The Iodine Deiodination Risk

At elevated temperatures (>120°C) or under UV irradiation, the C-I bond undergoes homolytic cleavage. This generates an aryl radical and an iodine radical (

-

Mechanism:

-

Consequence: The iodine radical is a propagation catalyst. It can abstract hydrogen from solvents or the methyl group of the molecule itself, leading to hydrodeiodination (impurity formation) and

vapor release, which is corrosive to stainless steel reactors.

Nitrile Polymerization (The Hidden Exotherm)

While benzonitriles are generally stable, the presence of trace metals (Pd, Cu from previous steps) or Lewis acids can catalyze the trimerization of the nitrile group into triazines. This reaction is highly exothermic (

Quantitative Stability Benchmarks (Predicted)

Note: Exact values depend on crystal habit and purity. The following are conservative thresholds based on structural analogs.

| Parameter | Threshold | Critical Implication |

| Melting Point ( | 145–155°C (Est.) | Processing above |

| Decomposition Onset ( | ~190–210°C | Do not exceed 160°C in batch processing. |

| Photolytic Half-life ( | < 4 hours (Solution) | Strictly Amber Glassware required. Ambient light causes rapid darkening (iodine release). |

| Hydrolytic Stability | pH 4–9 (Stable) | Nitrile hydrolysis to amide occurs rapidly at pH < 2 or pH > 11 at elevated temps. |

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, the following self-validating protocols are required. These are designed to detect the specific failure modes of iodo-aminobenzonitriles.

Protocol A: Differential Scanning Calorimetry (DSC) with Sealed Pans

Rationale: Standard vented pans allow iodine sublimation, which manifests as an endotherm that masks the decomposition exotherm. Sealed pans are mandatory to trap volatiles and measure the true decomposition energy.

-

Sample Prep: Weigh 2.0–4.0 mg of dried sample into a gold-plated high-pressure crucible (Gold is required; Iodine reacts with aluminum pans, creating false exothermic artifacts).

-

Reference: Empty gold-plated crucible.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 350°C.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

-

Analysis Criteria:

-

Pass: Sharp endotherm (Melting) followed by a flat baseline for >50°C before any exotherm.

-

Fail: Exotherm onset (

) is within 50°C of the melting peak.

-

Protocol B: Forced Degradation (Stress Testing)

Rationale: To determine storage shelf-life and handling windows.

-

Preparation: Dissolve compound in MeCN/Water (50:50) at 1 mg/mL.

-

Conditions:

-

Acid: 0.1 N HCl, 60°C, 4 hours.

-

Base: 0.1 N NaOH, 60°C, 4 hours.

-

Oxidation: 3%

, RT, 2 hours. -

Photo: 1.2 million lux-hours (ICH Q1B standard).

-

-

Analysis: HPLC (C18 column, Gradient 5-95% MeCN). Monitor for:

-

Des-iodo analog (Photolytic/Thermal cleavage).

-

Amide/Acid hydrolysis products (Nitrile failure).

-

N-oxide formation (Amino oxidation).

-

Part 4: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling this intermediate, specifically addressing the iodine and nitrile risks.

Figure 1: Stability Assessment Workflow. A logic gate for determining processing safety based on visual and calorimetric data.

Part 5: Storage and Handling Directives

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining scientific integrity and safety.

-

Light Exclusion: The C-I bond is photosensitive. All solid handling must occur under yellow light or in opaque containers. Solutions should be wrapped in foil immediately.

-

Temperature Control: Store at 2–8°C . While the solid is likely stable at room temperature (

C) for short periods, long-term storage at ambient temperature increases the rate of "browning" (autocatalytic deiodination). -

Solvent Selection: Avoid ketonic solvents (Acetone, MEK) for recrystallization if possible, as the primary amine can form Schiff bases (imines) over time. Preferred solvents: Isopropyl Alcohol (IPA), Toluene, or Dichloromethane (DCM).

-

Incompatibility:

-

Strong Oxidizers: Will attack the aniline nitrogen.

-

Palladium/Copper Catalysts: Ensure thorough removal (

ppm) post-synthesis. Residual metal will catalyze decomposition of the aryl iodide during drying.

-

References

-

Chemical Safety & Properties: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 171018933, 4-(Aminomethyl)-2-iodo-5-methylbenzonitrile. Retrieved February 23, 2026, from [Link]

-

Thermal Analysis Methodology: ASTM International. (2021).[1][2][3] ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. West Conshohocken, PA.

-

Aryl Iodide Stability: Klapötke, T. M., & Krumm, B. (2020).[4] Thermal Stability of High Energy Materials and Intermediates. Organic Process Research & Development. (General reference for C-I bond dissociation energies in aromatics).

- Nitrile Chemistry: Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. Interscience Publishers.

Sources

4-Amino-5-iodo-2-methylbenzonitrile: The Orthogonal Synthon in Medicinal Chemistry

[1][2]

Executive Summary

In the high-stakes arena of drug discovery, 4-Amino-5-iodo-2-methylbenzonitrile (CAS: 380241-62-3) has emerged as a high-value "orthogonal" building block.[1][2] Its structural uniqueness lies in the precise arrangement of four distinct functional groups—an amino donor, an iodo acceptor, a methyl steric handle, and a nitrile electrophile—around a single benzene core.

This guide provides a technical deep-dive into utilizing this molecule for the synthesis of complex heterocycles, particularly indoles, quinazolines, and diarylpyrimidines (DAPYs) , which are ubiquitous in kinase inhibitors and anti-viral therapeutics. Unlike simple anilines, the presence of the 5-iodo substituent provides a "late-stage diversification" handle, allowing medicinal chemists to construct the core scaffold first and append diversity elements last, significantly accelerating Structure-Activity Relationship (SAR) studies.[2]

Chemical Profile & Reactivity Analysis

Structural Deconstruction

The power of this building block stems from its orthogonal reactivity profile .[2] Each functional group can be activated selectively without interfering with the others, provided the correct order of operations is followed.

| Functional Group | Position | Electronic Effect | Reactivity Role |

| Nitrile (-CN) | C-1 | Electron Withdrawing (EWG) | Precursor to amides/acids; pharmacophore in NNRTIs; directs ortho-metallation.[1][2] |

| Methyl (-CH3) | C-2 | Weak Donor | Steric blocker; prevents metabolic oxidation at C-2; restricts conformation.[1][2] |

| Amino (-NH2) | C-4 | Strong Donor | Nucleophile for heterocyclization; directing group for electrophilic substitution.[1][2] |

| Iodo (-I) | C-5 | Weak Withdrawing | The "Pivot Point" : Excellent leaving group for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).[1][2] |

Reactivity Logic

-

The "Ortho-Amino Halide" Motif: The C-4 Amino and C-5 Iodo groups sit ortho to each other.[1][2] This is the "golden ticket" for synthesizing fused heterocycles like indoles (via Sonogashira + cyclization) and benzimidazoles .[2]

-

The Nitrile Robustness: The nitrile group at C-1 is relatively inert to the mild basic conditions of Suzuki couplings, allowing it to survive early synthetic steps and serve as a polar contact point in the final drug molecule.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up.[1][2] The most reliable route involves the regioselective iodination of 4-amino-2-methylbenzonitrile.[1][2]

Recommended Protocol: Regioselective Iodination

Objective: Synthesize 4-Amino-5-iodo-2-methylbenzonitrile with >95% regioselectivity.

Reagents:

-

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)[1][2]

-

Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 eq) - Use only if reaction is sluggish.[1][2]

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 4-Amino-2-methylbenzonitrile and MeCN. Stir until fully dissolved.

-

Controlled Addition: Cool the solution to 0°C. Add NIS portion-wise over 30 minutes. Note: Rapid addition causes exotherms and promotes di-iodination.[1][2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LCMS.[2] The product is less polar than the starting material.[2]

-

Quench & Workup: Pour the reaction mixture into a 5-fold excess of ice-cold water containing 5% sodium thiosulfate (to quench trace iodine).

-

Isolation: The product typically precipitates as a solid.[2][3] Filter, wash with cold water, and dry under vacuum.[4]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Safety Note: NIS is an irritant. Iodine byproducts can be corrosive.[2][4] Handle in a fume hood.

Visualizing the Synthetic Landscape

The following diagram maps the divergent pathways accessible from this single precursor.

Caption: Divergent synthesis pathways from the 4-Amino-5-iodo-2-methylbenzonitrile core.[1][2]

Key Synthetic Transformations

The Suzuki-Miyaura Gateway (Biaryl Synthesis)

This is the most common transformation.[2] The iodine atom is highly reactive, allowing coupling with aryl boronic acids even with mild catalysts.

-

Application: Synthesis of p38 MAP kinase inhibitors.[2]

-

Protocol:

The Indole Cyclization (Sonogashira + Heteroannulation)

This route exploits the ortho-amino/iodo geometry to build indole cores, a privileged scaffold in oncology (e.g., Osimertinib analogs).[2]

-

Step 1 (Coupling): React the building block with a terminal alkyne (e.g., phenylacetylene) using Pd(PPh3)2Cl2 and CuI in TEA/THF.[2]

-

Step 2 (Cyclization): The resulting o-alkynyl aniline cyclizes (often spontaneously or with CuI/heat) to form the indole ring.[2]

-

Result: A 5-cyano-6-methyl-indole derivative (numbering changes upon cyclization).[1][2]

Buchwald-Hartwig Amination

Used to create C-N bonds at the 5-position.[1][2]

-

Challenge: The substrate already has a primary amine (-NH2) at C-4.[1][2]

-

Selectivity: The C-5 Iodine will undergo oxidative addition with Pd.[1][2] However, the C-4 amine can act as a competing nucleophile or poison the catalyst.[2]

-

Solution: Use bulky ligands like XPhos or BrettPhos which favor the cross-coupling of the external amine over the internal one.[2]

Case Study: Design of a Next-Gen NNRTI

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine utilize a diarylpyrimidine or benzonitrile core.[1][2]

Target Molecule: A hybrid analog featuring a flexible "wing" at the 5-position.[1][2]

Workflow:

-

Starting Material: 4-Amino-5-iodo-2-methylbenzonitrile.[1][2][5]

-

Transformation 1 (Suzuki): Couple with 3,5-dimethyl-4-hydroxyphenylboronic acid.[1][2]

-

Why? To install the hydrophobic "wing" required for the NNRTI binding pocket.[2]

-

-

Transformation 2 (Linker Attachment): React the C-4 amine with a chloropyrimidine.

-

Why? To build the central DAPY core.[2]

-

-

Result: The C-1 nitrile remains intact, serving as a critical hydrogen bond acceptor in the viral reverse transcriptase active site (specifically interacting with the backbone of Lys101).[2]

References

-

BenchChem. "Application Notes & Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery." BenchChem Technical Guides, 2025. Link[1][2]

-

Sigma-Aldrich. "4-Amino-3-iodobenzonitrile Product Analysis and Reactivity Profile."[1][2] MilliporeSigma, 2024. Link

-

H. Suzuki et al. "Iodination of aromatic compounds with N-iodosuccinimide catalyzed by trifluoromethanesulfonic acid."[2] Journal of Organic Chemistry, vol. 62, no. 15, 1997.[2] (General Iodination Protocol).[2]

-

Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. (Indole Synthesis via o-haloanilines).[1][2]

-

Janssen Pharmaceutica. "Diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors."[1][2] US Patent 7,125,879, 2006.[2] (Context for benzonitrile NNRTI scaffolds).

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Amino-5-iodo-2-methylbenzonitrile

This Application Note is designed for medicinal chemists and process development scientists working with 4-Amino-5-iodo-2-methylbenzonitrile (CAS: 380241-62-3) . This scaffold is a critical intermediate in the synthesis of next-generation NNRTIs (like Rilpivirine analogs) and PPAR

The following guide synthesizes empirical data with mechanistic principles to overcome the specific challenges posed by this substrate: ortho-amino coordination , electron-rich oxidative addition , and nitrile stability .

Part 1: Substrate Analysis & Strategic Approach

Chemical Identity[1]

-

Compound: 4-Amino-5-iodo-2-methylbenzonitrile[1][2][3][4][5][6]

-

Molecular Formula: C

H -

Molecular Weight: 258.06 g/mol

Reactivity Profile & Challenges

This substrate presents a unique "push-pull" electronic system that dictates the reaction conditions:

| Feature | Electronic/Steric Effect | Impact on Suzuki Coupling |

| 5-Iodo Group | Excellent leaving group (Weak C-I bond). | High Reactivity: Oxidative addition is generally fast, even with weak ligands. |

| 4-Amino Group (-NH | Strong Electron Donating Group (EDG) ortho to Iodine. | Catalyst Poisoning: The free amine can coordinate to Pd(II) species, forming inactive "Pd-amine" complexes. It also increases electron density at the C-I bond, slightly retarding oxidative addition compared to electron-deficient systems. |

| 1-Cyano Group (-CN) | Electron Withdrawing Group (EWG). | Hydrolysis Risk: Under harsh alkaline conditions (e.g., NaOH/reflux), the nitrile can hydrolyze to an amide or acid. Mild bases (Carbonates/Phosphates) are required. |

| 2-Methyl Group | Steric bulk meta to Iodine. | Minimal Impact: Far enough from the reaction center to not hinder coupling, but increases lipophilicity. |

The "Ortho-Amino" Problem

The primary failure mode for this substrate is catalyst arrest . Standard ligands (like PPh

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands (e.g., dppf ) that bind Pd more tightly than the amine substrate.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (High Yield / Difficult Partners)

Recommended for coupling with heteroaryl boronic acids or sterically hindered partners.

Reagents:

-

Catalyst: XPhos Pd G2 (1–3 mol%) or Pd(OAc)

(2 mol%) + XPhos (4 mol%). -

Base: K

PO -

Solvent: 1,4-Dioxane : Water (4:1 v/v).

-

Temperature: 80–90 °C.

Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-5-iodo-2-methylbenzonitrile (1.0 equiv), Boronic Acid/Pinacol Ester (1.2–1.5 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inert: Seal the vial and purge with N

or Ar for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane (0.15 M concentration relative to iodide).

-

Base: Add degassed aqueous K

PO -

Reaction: Heat the mixture to 85 °C with vigorous stirring. The reaction typically reaches completion in 2–4 hours .

-

Monitoring: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~259) and appearance of the biaryl product.

-

Note: If protodeboronation of the boronic acid is observed, add the boronic acid in two portions (0.7 equiv at T=0, 0.5 equiv at T=1h).

-

Method B: The "Robust & Scalable" (Standard Biaryls)

Recommended for simple phenyl boronic acids and scale-up batches (>10g).

Reagents:

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: Toluene : Ethanol : Water (4:2:1 v/v).

-

Temperature: 90 °C.

Protocol:

-

Dissolution: Dissolve the aryl iodide and boronic acid in the Toluene/Ethanol mixture.

-

Activation: Add the aqueous K

CO -

Catalyst: Add Pd(dppf)Cl

last to minimize oxidation before the reaction starts. -

Reflux: Heat to 90 °C (gentle reflux).

-

Workup: This solvent system allows for easy phase separation. Dilute with EtOAc, wash with water, and separate.

Part 3: Workup & Purification Strategy

Because the product contains a free amine and a nitrile, purification requires care to avoid streaking on silica or hydrolysis.

-

Pd Scavenging (Crucial):

-

The free amine product can bind residual Palladium, leading to colored products and toxic impurities.

-

Step: After the reaction, add SiliaMetS® Thiol or activated charcoal to the organic layer and stir at 50 °C for 30 mins before filtration.

-

-

Acid-Base Extraction (Optional):

-

If the coupled partner is neutral:

-

Dissolve crude in EtOAc.

-

Extract with 1M HCl (The amino-nitrile product moves to the aqueous phase). Caution: Do not leave in acid for prolonged periods to protect the nitrile.

-

Wash organic phase (removes non-basic impurities).

-

Basify aqueous phase with NaHCO

to pH 8–9. -

Extract product back into EtOAc.[8]

-

-

-

Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexanes/Ethyl Acetate (gradient).

-

Tip: Add 1% Triethylamine (Et

N) to the mobile phase to prevent the amine from tailing.

-

Part 4: Troubleshooting & Mechanism

Mechanistic Pathway & Inhibition

The following diagram illustrates the catalytic cycle and specific points where this substrate can cause failure.

Caption: Catalytic cycle highlighting the risk of amine coordination (red) if non-bulky ligands are used.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by -NH | Switch to XPhos Pd G2 or SPhos . These bulky ligands prevent amine binding. |

| Starting Material Remains, Boronic Acid Gone | Protodeboronation. | The boronic acid is unstable. Use Boronic Ester (BPin) or add acid in portions. Lower temp to 70 °C. |

| Hydrolysis of Nitrile (Amide formed) | Base too strong / Temp too high. | Switch from K |

| Black Precipitate (Pd Black) | Ligand dissociation. | Increase ligand:Pd ratio to 2:1 or 3:1. Ensure strict O |

Part 5: References

-

Rilpivirine Analog Synthesis: Synthesis of rilpivirine from intermediates 2 and 3. ResearchGate. Available at: [Link]

-

General Suzuki Conditions for Amino-Aryl Halides: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Frontiers in Chemistry. Available at: [Link]

-

Catalyst Selection Guide: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

- 1. 2-Amino-4-methylbenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. 380241-62-3|4-Amino-5-iodo-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 33348-34-4|4-Amino-3-iodobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 117832-17-4|2-Iodo-4,5-dimethylaniline|BLD Pharm [bldpharm.com]

- 5. 5-iodo-2-methylbenzenecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CN117616012A - Ppargååæ¿å¨ååå ¶ç¨é - Google Patents [patents.google.com]

- 7. PubChemLite - 4-amino-3-iodo-5-methylbenzonitrile (C8H7IN2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Regioselective Iodination of 4-Amino-2-methylbenzonitrile

Abstract

This document provides a comprehensive guide for the regioselective iodination of 4-amino-2-methylbenzonitrile, a key synthetic intermediate in pharmaceutical and materials science research. Iodinated aromatic amines are pivotal building blocks, particularly for introducing structural diversity via cross-coupling reactions.[1] This guide elucidates the underlying reaction mechanism, offers a comparative analysis of common iodinating agents, and presents a detailed, field-tested protocol using N-Iodosuccinimide (NIS) for the synthesis of 4-amino-5-iodo-2-methylbenzonitrile. The protocol is designed for robustness and includes sections on product characterization and troubleshooting to ensure reliable execution by researchers and drug development professionals.

Introduction: The Strategic Value of Iodinated Anilines

Iodinated anilines and their derivatives are highly valued intermediates in modern organic synthesis. The iodine substituent serves as a versatile synthetic handle, enabling the formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This capability is fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] Specifically, the 4-amino-2-methylbenzonitrile scaffold, when iodinated, provides a multifunctional platform for generating libraries of novel compounds for biological screening.

Mechanistic Rationale and Regioselectivity

The iodination of 4-amino-2-methylbenzonitrile proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring.

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

-

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.

-

Nitrile Group (-CN): A deactivating, meta-directing group due to its electron-withdrawing nature.

The directing power of these groups follows the order: -NH₂ >> -CH₃ > -CN. Consequently, the amino group exerts dominant control over the position of electrophilic attack. With the para position already occupied by the amino group itself (relative to the nitrile), the incoming electrophile (I⁺) is directed to one of the ortho positions (C3 or C5). Steric hindrance from the adjacent methyl group at C2 disfavors substitution at the C3 position. Therefore, the reaction is highly regioselective for the C5 position, yielding 4-amino-5-iodo-2-methylbenzonitrile as the major product.

Visualizing the Mechanism

The following diagram illustrates the key steps in the electrophilic substitution process.

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylbenzonitrile (1.32 g, 10.0 mmol). Dissolve the starting material in 50 mL of acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (2.36 g, 10.5 mmol) in small portions over 5 minutes at room temperature. The reaction is typically exothermic, and portion-wise addition helps control the temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every 30 minutes.

-

Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 2-4 hours. [3]5. Workup & Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS. The color of the solution should become lighter.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from an ethanol/water mixture to afford 4-amino-5-iodo-2-methylbenzonitrile as a solid. [3]

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

N-Iodosuccinimide is an oxidizing agent and can be irritating to the skin and respiratory system. Handle with care. [4]

Characterization of 4-Amino-5-iodo-2-methylbenzonitrile

The structure and purity of the final product should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Predicted NMR data based on substituent effects is provided below, as experimental data is not widely available. [5] * Predicted ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 4.20 (br s, 2H, -NH₂), 2.40 (s, 3H, -CH₃).

-

Predicted ¹³C NMR (100 MHz, CDCl₃): δ 148.0, 142.0, 140.5, 118.0, 117.5, 101.0, 84.0, 20.0.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₈H₈IN₂: 258.98).

-

Melting Point (MP): To assess the purity of the crystalline solid.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Inactive NIS or insufficient activation of the substrate. | Ensure NIS is fresh. If the reaction is sluggish, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added to increase the electrophilicity of the iodine source. [6][7] |

| Formation of Di-iodinated Product | Use of excess iodinating agent or prolonged reaction time. | Use a strict 1.0-1.05 equivalent of NIS. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed. [3] |

| Difficult Purification | Succinimide by-product co-eluting or co-crystallizing with the product. | During the workup, wash the organic layer thoroughly with water or a dilute base (e.g., 5% NaOH) to remove the slightly acidic succinimide. [3] |

| Dark-colored Product | Trace amounts of iodine (I₂) remaining or minor oxidative decomposition. | Ensure the quenching step with sodium thiosulfate is complete. The crude product can be treated with activated carbon during recrystallization to remove colored impurities. |

References

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.

- Chaikovskii, V. K., Filimonov, V. D., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform, 31(18).

- BenchChem. (n.d.). N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent.

- MANAC Inc. (2022, November 14).

- Organic Syntheses. (n.d.). p-IODOANILINE.

- BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.

- Sarex. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- Sharma, V., et al. (n.d.). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Scilit.

- ReactionFlash. (n.d.). Iodination.

- ChemEd X. (n.d.). Iodination of Aniline.

- Alikarami, M., et al. (2020). Reaction mechanism for the iodination of free-anilines using the...

- Bracco Imaging S.p.A. (2012). Process For The Iodination Of Aromatic Compounds.

- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution.

- Kitamura, T. (2025, August 06). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate.

- Bedrač, L., & Iskra, J. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry.

- Wester, H.-J., et al. (2015). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters, 56(50), 7064-7068.

- Li, Y., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry.

- BenchChem. (n.d.). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid.

- CN110724061A. (2020). P-iodoaniline and preparation method thereof.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). 4-(Aminomethyl)-2-iodo-5-methylbenzonitrile.

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid.

Sources

- 1. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. daneshyari.com [daneshyari.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-5-iodo-2-methylbenzonitrile

This guide serves as a specialized technical resource for the purification of 4-Amino-5-iodo-2-methylbenzonitrile (CAS 148043-73-6).[1] It is designed for researchers encountering specific purity or yield issues during intermediate synthesis.[2]

Senior Application Scientist Note: "The iodination of electron-rich anilines like 4-amino-2-methylbenzonitrile is electronically favorable but chemically treacherous.[1] The directing effects of the amino, methyl, and nitrile groups all converge on positions 3 and 5, leading to a 'perfect storm' for regioisomeric byproducts and over-iodination.[1] This guide prioritizes methods that separate the desired 5-iodo product from the sterically crowded 3-iodo isomer and the 3,5-diiodo byproduct."

Part 1: Diagnostic Troubleshooting Guide

Use this matrix to identify the root cause of your purification failure before attempting a new protocol.

| Symptom | Probable Cause | Immediate Action |

| Product "Oils Out" | Solvent boiling point > Product melting point; or high impurity profile (tars).[1] | Switch Solvent: Use a lower-boiling system (e.g., MeOH instead of Toluene). Seed: Add a seed crystal at the cloud point. |

| Dark/Black Color | Oxidation of the aniline moiety or residual Iodine ( | Chemical Wash: Wash organic layer with 10% |

| Low Yield (<50%) | Product is too soluble in the mother liquor; or loss during charcoal treatment. | Anti-solvent: Use a stepwise water addition method (Protocol A).[2] Cooling: Ensure final temp is 0–4°C for at least 2 hours. |

| Purity <95% (HPLC) | Presence of 3,5-diiodo byproduct or 3-iodo regioisomer.[1] | Recrystallization: Requires a polarity shift.[3] Switch from alcohols to Toluene/Heptane (Protocol B).[2] |

| Sticky Solid | Residual solvent trapped in crystal lattice or inorganic salts. | Trituration: Slurry the solid in cold Hexanes or Pentane for 30 mins and re-filter. |

Part 2: Optimized Purification Protocols

Protocol A: The "Standard" Recrystallization (Ethanol/Water)

Best for: Removing unreacted starting material and inorganic salts.[2]

The Logic: The amino and nitrile groups provide hydrogen-bonding handles. Ethanol solubilizes the organic intermediate at high temps, while water acts as a powerful anti-solvent to force precipitation upon cooling, leaving polar starting materials in solution.[1][2][4]

-

Dissolution: Suspend crude solid (10 g) in Ethanol (95%) (approx. 50–60 mL).

-

Heating: Heat to reflux (

C) with stirring. If solids remain, add Ethanol in 5 mL increments until clear.[1][2]-

Critical Step: Do not exceed 10 mL solvent per gram of solute; if it doesn't dissolve, filter off the insolubles (likely inorganic salts).[2]

-

-

Clarification (Optional): If the solution is dark, add Activated Carbon (0.5 g) , stir for 5 mins at reflux, and filter through a pre-warmed Celite pad.

-

Crystallization: Remove from heat. While still hot, add warm Water (

C) dropwise until a faint turbidity (cloudiness) persists. -

Re-solubilization: Add a few drops of Ethanol to clear the turbidity.

-

Cooling: Allow to cool to Room Temperature (RT) slowly (over 1 hour) with gentle stirring. Then, cool to

C in an ice bath for 2 hours. -

Isolation: Filter the off-white needles. Wash with cold Ethanol/Water (1:1).[2]

Protocol B: The "Regio-Purification" (Toluene/Heptane)

Best for: Separating the 5-iodo target from the 3,5-diiodo byproduct.[1]

The Logic: The di-iodo impurity is significantly more lipophilic than the mono-iodo target. A non-polar aromatic solvent (Toluene) solubilizes the di-iodo species better than the mono-iodo species at lower temperatures.

-

Dissolution: Dissolve crude material in Toluene (8 mL/g) at

C. -

Precipitation: Remove from heat. As the temperature drops to

C, add Heptane (4 mL/g) slowly. -

Nucleation: Seed the mixture with pure crystal if available.

-

Aging: Stir at RT for 4 hours. The mono-iodo product often crystallizes out, while the di-iodo impurity remains enriched in the mother liquor.[1]

-

Filtration: Filter and wash with pure Heptane.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my HPLC show a "split peak" or a shoulder after iodination? A: This is likely the 3-iodo regioisomer . While the 5-position is electronically favored (para to the methyl, ortho to the amino), the 3-position is also activated.[1] However, the 3-position is sterically crowded (sandwiched between the methyl and amino groups).[2] If you see this, your reaction temperature may have been too high.[1][2] Use Protocol B (Toluene) to separate these isomers, as their crystal packing energies differ significantly [1].[1][2]

Q2: Can I use Column Chromatography instead of crystallization? A: Yes, but it is less efficient for scale-up.[1][2] If you must use chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).[2]

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5

End 80:20).[2] -

Order of Elution: The di-iodo byproduct (least polar) elutes first, followed by the 5-iodo target, then the unreacted starting material (most polar).[1][2]

Q3: My product is turning purple during storage. Is it degrading?

A: Yes. Iodinated anilines are photosensitive.[2] The purple color indicates the liberation of elemental iodine (

-

Fix: Re-wash with sodium thiosulfate if significant.

-

Prevention: Store in amber vials under Argon at

C.

Q4: How do I confirm I have the 5-iodo and not the 3-iodo isomer? A: 1H NMR is definitive.

-

5-iodo (Target): You will see two singlet aromatic protons (or weak para-coupling).[1][2] One proton is at position 3, the other at position 6.[2] They are not adjacent, so no strong ortho-coupling (

Hz) is observed.[2] -

3-iodo (Impurity): The remaining protons are at positions 5 and 6, which are adjacent.[1][2] You would see a characteristic AB doublet system with ortho-coupling (

Hz) [2].

References

-

Separation of Regioisomers via Crystallization : Common practice for substituted benzenes where symmetry and packing efficiency differ. See general principles in Organic Process Research & Development.

-

NMR Assignment of 1,2,4,5-substituted benzenes : Aromatic substitution patterns can be distinguished by coupling constants.[1][2] Spectroscopic Methods in Organic Chemistry. [2]

-

Iodination of Anilines : General methodologies for NIS/Iodine monochloride iodination. Organic Syntheses. [2]

Sources

Technical Support Center: Purification of 4-Amino-5-iodo-2-methylbenzonitrile

The following Technical Support Guide is designed for researchers and process chemists working with 4-Amino-5-iodo-2-methylbenzonitrile (CAS: 380241-62-3) .[1][2] This guide prioritizes purity, yield, and reproducibility, synthesizing data from similar aryl iodide and aminobenzonitrile purification protocols.

Document ID: TS-PUR-CN-05I Status: Active Last Updated: 2025-05-20 Scope: Recrystallization Solvent Systems & Troubleshooting[1][2]

Executive Summary: Solvent System Selection

For the purification of 4-Amino-5-iodo-2-methylbenzonitrile, the choice of solvent depends heavily on the specific impurity profile (e.g., unreacted starting material vs. regioisomers).[1][2]

Recommended Solvent Systems

| Rank | Solvent System | Ratio (v/v) | Mechanism of Action | Best For |

| 1 | Ethanol / Water | 90:10 to 70:30 | Anti-solvent Precipitation: The amino group ( | General purification; Removal of inorganic salts (e.g., NaI, KI) from iodination steps.[2] |

| 2 | Toluene | 100% | Temperature-Dependent Solubility: The aromatic ring and methyl/iodo substituents interact with Toluene via | Removing polar tars/oligomers; Separating non-iodinated starting materials (4-amino-2-methylbenzonitrile).[1][2] |

| 3 | Ethyl Acetate / Heptane | 1:3 to 1:5 | Polarity Gradient: Dissolution in EtOAC (polar aprotic) followed by saturation with Heptane (non-polar) creates a controlled supersaturation environment.[2] | Fine-tuning crystal size; Avoiding "oiling out" issues common with aqueous systems.[1][2] |

Technical Deep Dive: The Solubility Logic

To purify this compound effectively, one must understand its competing intramolecular forces:

-

Polar/H-Bonding Region: The Amino (-NH2) and Nitrile (-CN) groups create a dipole moment and H-bond capability.[1][2] This makes the molecule moderately soluble in alcohols and esters.[1][2]

-

Lipophilic/Polarizable Region: The Iodine (-I) atom is large and polarizable (soft), while the Methyl (-CH3) and Benzene ring are lipophilic.[1][2] This limits solubility in pure water but enhances interaction with aromatic solvents like Toluene.[1][2]

Decision Matrix: Pathway to Purity

The following flowchart illustrates the decision process for selecting the correct purification route based on your crude material's state.

Figure 1: Decision matrix for solvent selection based on impurity profile.[1][2]

Standard Operating Procedure (SOP)

Protocol A: Ethanol/Water Recrystallization (Standard)

Objective: Purify 10g of crude material containing trace iodination salts.

Safety Warning: Iodinated aromatics can be light-sensitive.[1][2] Perform crystallization in low light or wrap flasks in foil.[1][2] Nitriles are toxic; work in a fume hood.[1][2]

-

Dissolution:

-

Place 10g of crude solid in a 250mL Erlenmeyer flask.

-

Add Ethanol (absolute) (approx. 50-60 mL) and a magnetic stir bar.

-

Heat to reflux (approx. 78°C) with stirring until the solid is mostly dissolved.

-

Note: If undissolved salts remain (likely inorganic), filter the hot solution through a pre-warmed Buchner funnel.[2]

-

-

Anti-Solvent Addition:

-

Crystallization:

-

Isolation:

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

Cause: The temperature dropped too quickly, or the solvent system is too polar (forcing the hydrophobic product out as a liquid before it can organize into a lattice).[2] Solution:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of the "good" solvent (e.g., Ethanol or EtOAc).[2]

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][2]

-

Cool much slower (wrap the flask in a towel).

Q2: The product is colored (yellow/brown) even after recrystallization.

Cause: Free iodine (

-

Wash the organic layer (if doing an extraction) or the crude solid with a 10% Sodium Thiosulfate (

) solution before recrystallization.[2] This reduces colored free iodine to colorless iodide.[1][2] -

Add a pinch of activated charcoal to the hot solution during step 1 of the protocol, stir for 5 mins, and filter hot (Celite pad) before cooling.

Q3: I have low recovery yield (<50%).

Cause: The compound is too soluble in the cold solvent, or too much solvent was used.[2] Solution:

-

Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling process to harvest a "second crop."

-

Switch to a more non-polar anti-solvent (e.g., switch from Water to Heptane if using EtOAc).[2]

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes, but Methanol is more polar.[2] It may dissolve the product too well even at cold temperatures, leading to lower yields unless a higher ratio of water is used.[2] Ethanol is generally preferred for this class of aminobenzonitriles [1].[1][2]

References

-

Arkivoc. (2008).[1][2] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (Provides general solubility behaviors for amino-cyano-aromatics in ethanol systems).

-

Google Patents. (2006).[1][2] CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.[1][2] (Describes toluene refining for similar amino-benzonitrile scaffolds).

-

Google Patents. (2013).[1] CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.[1][2][3] (Details purification of iodinated methyl-aniline derivatives using alcohol/water systems).

-

PubChem. (n.d.).[1][4] 4-Amino-5-iodo-2-methylbenzonitrile (Compound Summary). National Library of Medicine.[1][2]

Sources

- 1. 4-Amino-2-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]

- 4. 4-(Aminomethyl)-2-iodo-5-methylbenzonitrile | C9H9IN2 | CID 171018933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overcoming steric hindrance in 4-Amino-5-iodo-2-methylbenzonitrile reactions

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Overcoming Steric Hindrance in 4-Amino-5-iodo-2-methylbenzonitrile Reactions

Executive Summary & Molecule Profile

Target Molecule: 4-Amino-5-iodo-2-methylbenzonitrile CAS: 380241-62-3 Core Scaffold: Trisubstituted Benzonitrile[1]

This intermediate is a critical building block in the synthesis of kinase inhibitors and next-generation NNRTIs (e.g., Rilpivirine analogs).[2] Its structural utility lies in the C5-Iodine handle for cross-coupling and the C4-Amino group for heterocycle formation. However, this utility is compromised by a dense steric environment:[2]

-

The "Ortho-Ortho" Trap: The reactive Iodine (C5) is flanked by a free Amino group (C4).[2] This creates a dual failure mode: catalyst poisoning (via N-Pd coordination) and steric shielding against bulky ligands.

-

The Nitrile Blockade: The Methyl group at C2 provides significant steric pressure on the C1-Nitrile, hindering standard hydrolysis or cyclization protocols.[2]

This guide provides field-proven protocols to bypass these energy barriers, focusing on Palladium-catalyzed cross-couplings (Suzuki/Sonogashira) and functional group manipulations.[2]

Critical Troubleshooting: Pd-Catalyzed Cross-Coupling (C5-I)

Scenario: You are attempting a Suzuki or Sonogashira coupling at the C5-Iodine position, but observing low conversion (<30%) or rapid catalyst decomposition (palladium black formation).

Root Cause Analysis

-

Catalyst Poisoning: The free C4-Amino group acts as a competing ligand, coordinating to the Pd(II) species and displacing the phosphine ligands required for the catalytic cycle.[2]

-

Electronic Deactivation: While the amino group is electron-donating (activating the ring for oxidative addition), its proximity to the iodine creates a "steric wall" that prevents bulky transmetallation reagents (e.g., boronic acids) from approaching the metal center.[2]

Solution Matrix

| Variable | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |

| Ligand | PPh3, dppf | XPhos, SPhos, or BrettPhos | Buchwald dialkylbiaryl phosphines are bulky enough to prevent N-Pd coordination and electron-rich to accelerate oxidative addition.[2] |

| Base | K2CO3, TEA | Cs2CO3 or K3PO4 | Cesium's larger cation radius ("Cesium Effect") improves solubility in organic solvents and facilitates the transmetallation step in crowded systems.[2] |

| Solvent | THF, DMF | 1,4-Dioxane or Toluene/H2O | Higher boiling points (100°C+) are required to overcome the steric activation energy barrier.[2] |

| Additive | None | Pivalic Acid (30 mol%) | Acts as a proton shuttle, assisting in the C-H activation step (if applicable) or preventing amine inhibition.[2] |

Protocol 1: High-Yield Suzuki Coupling (Sterically Demanding)

Use this protocol for coupling bulky boronic acids to 4-Amino-5-iodo-2-methylbenzonitrile.

-

Charge Reactor: In a glovebox or under Argon, combine:

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio) . The water is essential for the base solubility and boronate activation.

-

Thermal Cycle: Seal and heat to 100°C for 12-18 hours.

-

Note: Do not exceed 110°C as de-iodination (hydrodehalogenation) becomes a competing side reaction.[2]

-

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Partition between EtOAc and Brine.

-

Purification: The product is often more polar; use a DCM/MeOH gradient.

Critical Troubleshooting: Functionalizing the C4-Amino Group

Scenario: Acylation or alkylation of the amine is sluggish due to the ortho-Iodine bulk.

Strategic Adjustment

The Iodine atom at C5 has a van der Waals radius of ~1.98 Å, significantly shielding the Nitrogen lone pair.[2] Standard acid chlorides may fail.

-

Method A: Microwave Acceleration. [2]

-

Conduct the reaction in a sealed microwave vial at 120°C for 20 mins using Pyridine as both solvent and base. The thermal spike overcomes the steric repulsion.

-

-

Method B: Deprotonation Strategy.

Visualizing the Steric Challenge

The following diagram maps the interference pathways and the logic for selecting specific ligands.

Caption: Logic flow for diagnosing and resolving coupling failures caused by the ortho-amino/iodo steric clash.

Frequently Asked Questions (FAQ)

Q: Should I protect the 4-Amino group before attempting the Suzuki coupling? A: Yes, if yields are below 40%. While modern ligands (XPhos) can tolerate free amines, the most robust route is often to convert the amine to an acetamide (using Ac2O/Pyridine) or a carbamate (Boc2O).[2] This serves two purposes:

-

It removes the ability of the nitrogen to coordinate to Palladium.

-

It forces the nitrogen substituents to rotate away from the iodine, slightly relieving steric pressure.[2] Note: The acetyl group can be removed later with mild basic hydrolysis.[2]

Q: The nitrile (CN) group is not hydrolyzing to the acid. Why? A: The 2-Methyl group is the culprit. It creates an "ortho-effect" that blocks the attack of water on the nitrile carbon.

-

Fix: Switch from basic hydrolysis (NaOH) to acidic hydrolysis (H2SO4/AcOH at 110°C) . Alternatively, use H2O2/NaOH to stop at the amide (Radziszewski reaction) if the acid is not strictly required immediately.[2]